molecular formula C10H15ClN2O B136683 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride CAS No. 35891-83-9

2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride

Cat. No. B136683
CAS RN: 35891-83-9
M. Wt: 214.69 g/mol
InChI Key: HPVGPNNVMZBKIB-UHFFFAOYSA-N
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Description

The compound "2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives with different substitutions, which can provide insights into the chemical behavior and properties of similar compounds. These derivatives are studied for their biological activities, such as opioid agonistic effects, anticonvulsant activity, and potential anticancer properties .

Synthesis Analysis

The synthesis of acetamide derivatives typically involves the reaction of appropriate amines with acyl chlorides or other acylating agents. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . Similarly, other papers describe the synthesis of various substituted acetamides, which often involve the use of racemic or chiral amino acids to introduce different substituents .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the molecular structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined by X-ray crystallography, revealing intermolecular hydrogen bonds of the type N–H···O and intramolecular interactions . The structures of other acetamide derivatives have been elucidated, showing various intermolecular interactions that contribute to their 3-D arrays .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents on the aromatic rings and the acetamide moiety. The papers do not provide detailed chemical reaction mechanisms for the specific compound "2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride," but they do discuss the reactivity of similar compounds. For example, the presence of electron-donating or electron-withdrawing groups can affect the acidity of the amide hydrogen and the overall reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of hydrogen bonds, as observed in some of the studied compounds, can affect the melting points and solubility in various solvents . The anticonvulsant activity of certain acetamide derivatives is attributed to their ability to inhibit voltage-gated sodium currents and enhance the GABA effect, indicating a relationship between their chemical structure and biological function .

Scientific Research Applications

Antituberculosis Activity of Organotin Complexes

Organotin complexes, including those derived from 2-[(2,6-dimethylphenyl)amino]benzoic acid, exhibit significant antituberculosis activity. These complexes have been scrutinized for their potential against Mycobacterium tuberculosis H37Rv, showing a promising range of structural diversity and biological activity. The antituberculosis efficacy is influenced by various factors such as the ligand environment, organic groups attached to tin, and compound structure. Notably, triorganotin(IV) complexes demonstrate superior activity compared to diorganotin(IV) complexes, potentially due to varying toxicity levels associated with the organic ligand (Iqbal, Ali, & Shahzadi, 2015).

Biological Effects of Acetamide Derivatives

A comprehensive review of the toxicology of acetamide and its derivatives, including formamide and dimethyl derivatives, offers significant insights into their biological consequences following exposure. This analysis extends upon previous findings by incorporating more recent data, thereby contributing to an updated understanding of their biological effects. Such information is crucial for evaluating the safety and environmental impact of these chemicals, including 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride derivatives (Kennedy, 2001).

Advanced Oxidation Processes for Environmental Detoxification

The degradation of recalcitrant compounds, such as acetaminophen and its derivatives, through advanced oxidation processes (AOPs) has been thoroughly investigated. This review highlights the kinetics, mechanisms, and by-products of AOP treatments, providing a detailed analysis of the environmental impact and potential toxicity of these processes. Understanding the degradation pathways and biotoxicity of by-products is essential for assessing the environmental safety of chemical compounds, including acetamide derivatives (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-amino-N-(2,6-dimethylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-7-4-3-5-8(2)10(7)12-9(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVGPNNVMZBKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661403
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride

CAS RN

35891-83-9
Record name Acetamide, 2-amino-N-(2,6-dimethylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35891-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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